molecular formula C14H19NO4 B13587405 3-(Boc-amino)chroman-4-ol

3-(Boc-amino)chroman-4-ol

Cat. No.: B13587405
M. Wt: 265.30 g/mol
InChI Key: HYRGSZQKIRGAOB-UHFFFAOYSA-N
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Description

Significance of the Chroman Ring System in Synthetic Organic Chemistry

The chroman ring system is a cornerstone in synthetic organic chemistry due to its presence in numerous biologically active compounds. arkat-usa.orgnih.gov This scaffold is integral to the structure of various natural products, pharmaceuticals, and agrochemicals. arkat-usa.orgresearchgate.net The inherent structural features of the chroman ring, including its stereochemical possibilities, make it an attractive target for synthetic chemists. The development of novel synthetic methodologies to access and functionalize the chroman core is an active area of research, driven by the desire to create new molecules with unique properties. iitj.ac.inresearchgate.net The versatility of the chroman scaffold allows for the introduction of a wide range of functional groups, enabling the fine-tuning of its physicochemical and biological characteristics. arkat-usa.orgacs.org

Overview of 3-(Boc-amino)chroman-4-ol as a Privileged Structure for Academic Exploration

The compound this compound represents a specialized and highly useful derivative within the chroman-4-ol class. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for amines in organic synthesis. Its presence on the amino group at the 3-position allows for controlled reactions at other parts of the molecule. The vicinal amino alcohol functionality (an amino group and a hydroxyl group on adjacent carbons) in this compound is a key structural motif found in many biologically active molecules.

The synthesis of enantiomerically pure 3-aminochroman derivatives is a topic of considerable interest. acs.org For instance, efficient syntheses of these compounds have been achieved through methods like ruthenium-catalyzed asymmetric hydrogenation. researchgate.net The ability to selectively produce specific stereoisomers of this compound is crucial for investigating its potential applications and for its use as a chiral building block in the synthesis of other complex molecules. lookchem.combeilstein-journals.org

The diastereoselective synthesis of 4-aminochroman derivatives has also been a subject of extensive research, highlighting the importance of controlling the stereochemistry of substituents on the chroman ring. figshare.comresearchgate.netnih.gov These synthetic efforts underscore the value of amino-substituted chromanols as versatile scaffolds for academic and industrial research.

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-3,4-dihydro-2H-chromen-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-10-8-18-11-7-5-4-6-9(11)12(10)16/h4-7,10,12,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRGSZQKIRGAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=CC=CC=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Key Considerations :

  • Purity depends on strict moisture control during Boc protection.
  • Over-reduction risks (e.g., forming chromans instead of chroman-4-ols) require careful stoichiometry and reaction monitoring via TLC .

Q. Table 1: Synthetic Routes Comparison

StepReagents/ConditionsOutcomeReference
Boc ProtectionBoc₂O, DMAP, THF, 0°C3-Boc-amino intermediate
ReductionLiAlH4, THF, 0°CChroman-4-ol (cis/trans mixture)

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm Boc group presence (tert-butyl peaks at δ 1.4 ppm in 1H NMR) and chroman-4-ol structure (broad -OH peak at δ 2.5–3.5 ppm). Compare shifts with analogs like (S)-chroman-4-amine derivatives .
  • IR Spectroscopy : Detect N-H (Boc-protected amine, ~3400 cm⁻¹) and O-H (chroman-4-ol, ~3200–3500 cm⁻¹) stretches.
  • Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group, m/z 100–102) .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling .
  • Storage : Keep in sealed containers under dry, inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
  • Spill Management : Absorb solids with dry sand; avoid water to prevent exothermic reactions .

Advanced: How can stereochemical outcomes be controlled during synthesis, particularly at the 3-amino and 4-ol positions?

Methodological Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during chroman-4-one reduction to favor specific stereoisomers .
  • Resolution Techniques : Separate diastereomers via chiral HPLC or recrystallization with chiral acids (e.g., tartaric acid) .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) may stabilize transition states for desired stereochemistry .

Q. Table 2: Stereochemical Control Strategies

MethodExampleOutcomeReference
Catalytic HydrogenationH₂, (R)-BINAP-PdCl₂Enantiomeric excess >90%
Chiral ResolutionTartaric acid in ethanolIsolated (R)-isomer

Advanced: What strategies resolve contradictory data in the reduction of chroman-4-one intermediates?

Methodological Answer:

  • Systematic Screening : Test reductants (NaBH4, LiAlH4, H₂/Pd-C) under varied temperatures and solvents. For example, LiAlH4 in THF at 0°C minimizes over-reduction vs. room temperature .
  • In Situ Monitoring : Use HPLC or GC-MS to track intermediates. Quench reactions at 50% completion to isolate chroman-4-ol before further reduction .
  • Computational Modeling : Predict reductant affinity for carbonyl vs. aromatic rings using DFT calculations to guide experimental design .

Advanced: How can the biological activity of this compound derivatives be systematically evaluated?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against targets like lipoxygenase or cyclooxygenase using spectrophotometric assays (e.g., inhibition of prostaglandin E2 synthesis) .
    • Cell Viability : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • In Vivo Studies :
    • Hypolipidemic Activity : Administer derivatives to normolipidemic rats and measure serum triglycerides/cholesterol via ELISA .

Q. Table 3: Biological Evaluation Workflow

Assay TypeProtocolKey MetricsReference
Enzyme InhibitionSpectrophotometric COX-2 assayIC50 values
In Vivo LipidomicsRat serum analysis (ELISA)LDL/HDL ratio

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